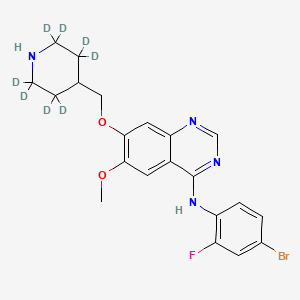

N-Demethyl Vandetanib-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22BrFN4O2 |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |

InChI |

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2 |

InChI Key |

HTCPERSEGREUFC-DUSUNJSHSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |

Origin of Product |

United States |

Metabolic Formation and Enzymology of N Demethyl Vandetanib

Identification of N-Demethylation as a Major Metabolic Pathway

The biotransformation of Vandetanib (B581) in the human body prominently features N-demethylation. Following administration, unchanged Vandetanib, along with its metabolites N-Demethyl Vandetanib and Vandetanib N-oxide, are the primary compounds detected in plasma, urine, and feces. drugbank.comnih.gov In human hepatic microsomes, the formation of N-Demethyl Vandetanib is the main oxidative pathway, occurring at significantly higher rates than the formation of Vandetanib-N-oxide. nih.gov This identifies N-demethylation as a crucial route for the metabolism of Vandetanib. drugbank.comnih.gov The resulting active metabolite, N-Demethyl Vandetanib, retains a potency similar to that of the parent compound. nih.gov

Characterization of Cytochrome P450 Enzymes (CYPs) Involved

The conversion of Vandetanib to N-Demethyl Vandetanib is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics.

Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-demethylation of Vandetanib. drugbank.comnih.govnih.gov Studies using human hepatic microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the most efficient enzyme in catalyzing this specific reaction. nih.gov The significant role of CYP3A4 is further underscored by its high expression levels in the human liver. nih.gov The clinical relevance of this pathway is highlighted by drug-drug interaction studies; co-administration of Vandetanib with a potent CYP3A4 inducer like rifampicin (B610482) decreases Vandetanib exposure, whereas co-administration with a potent CYP3A4 inhibitor like itraconazole (B105839) leads to increased exposure. nih.gov

While CYP3A4 is the principal catalyst, other CYP enzymes contribute to the formation of N-Demethyl Vandetanib to a lesser extent. In vitro studies with recombinant enzymes have shown that CYP1A1 and CYP2D6 can also perform N-demethylation, although with lower efficiency than CYP3A4. researchgate.net

It is also important to distinguish the roles of different enzyme families. While CYPs are responsible for N-demethylation, the formation of the other major metabolite, Vandetanib-N-oxide, is primarily mediated by Flavin-Containing Monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. drugbank.comnih.govnih.govguidetopharmacology.org Inhibitor studies confirm this division of labor; CYP inhibitors attenuate the formation of N-Demethyl Vandetanib but not Vandetanib N-oxide, whereas FMO inhibitors decrease the formation of Vandetanib N-oxide. nih.govpharmgkb.org

Enzyme Kinetics of N-Demethylation

The kinetics of the enzymatic reactions provide insight into the efficiency and mechanism of metabolite formation.

The enzyme kinetics of Vandetanib N-demethylation vary depending on the specific CYP enzyme involved. For enzymes like CYP1A1 and CYP2D6, the reaction follows standard hyperbolic, or Michaelis-Menten kinetics. researchgate.net This model describes a reaction where the rate increases with substrate concentration until the enzyme becomes saturated. washington.eduwikipedia.orglibretexts.org

In contrast, the primary enzyme, CYP3A4, exhibits a more complex kinetic profile. The CYP3A4-mediated formation of N-Demethyl Vandetanib follows sigmoidal kinetics, which is indicative of positive cooperativity. nih.govresearchgate.net This phenomenon suggests that the binding of one Vandetanib molecule to the active site of the CYP3A4 enzyme increases the enzyme's affinity for subsequent Vandetanib molecules. nih.gov Molecular modeling supports this, indicating that more than one molecule of Vandetanib can bind within the CYP3A4 active site, explaining the high efficiency of this particular metabolic reaction. nih.gov

| Enzyme | Kinetic Model | Key Characteristics |

|---|---|---|

| CYP3A4 | Sigmoidal (Positive Cooperativity) | Binding of one substrate molecule enhances the binding of subsequent molecules, leading to high metabolic efficiency. nih.govresearchgate.net |

| CYP1A1 | Hyperbolic (Michaelis-Menten) | Standard enzyme kinetics where reaction velocity approaches a maximum (Vmax) with increasing substrate concentration. researchgate.net |

| CYP2D6 | Hyperbolic (Michaelis-Menten) | Follows traditional Michaelis-Menten model, similar to CYP1A1. researchgate.net |

Intrinsic Clearance and Reaction Rates

The efficiency of the N-demethylation of vandetanib is characterized by its intrinsic clearance (CLint), which is determined by the enzyme's maximal velocity (Vmax) and its affinity for the substrate, represented by the Michaelis constant (Km). nih.govwisc.edupatsnap.com Studies have shown that the kinetics of this reaction can vary depending on the specific enzyme and the experimental system used.

For instance, the reaction catalyzed by CYP3A4, the primary enzyme responsible for this metabolic step, exhibits sigmoidal (positive cooperativity) kinetics, suggesting that the binding of one vandetanib molecule to the enzyme's active site increases the affinity for subsequent molecules. bohrium.comresearchgate.net In contrast, other enzymes like CYP1A1 and CYP2D6, which also contribute to the formation of N-demethyl vandetanib to a lesser extent, follow standard hyperbolic (Michaelis-Menten) kinetics. researchgate.net

In vitro studies using rat liver microsomes (RLM) and human liver microsomes (HLM) have been conducted to determine these kinetic parameters. The Km value for vandetanib metabolism was found to be 9.41 µM in RLM and 49.87 µM in HLM. frontiersin.org Intrinsic clearance in rat liver microsomes has been calculated at 3.92 ± 0.28 mL/min/kg, with an in vitro half-life of 39.85 minutes. researchgate.net

| Parameter | Value | System | Source |

|---|---|---|---|

| Km (Michaelis Constant) | 9.41 µM | Rat Liver Microsomes (RLM) | frontiersin.org |

| Km (Michaelis Constant) | 49.87 µM | Human Liver Microsomes (HLM) | frontiersin.org |

| Intrinsic Clearance (CLint) | 3.92 ± 0.28 mL/min/kg | Rat Liver Microsomes (RLM) | researchgate.net |

| In Vitro Half-life (t½) | 39.85 min | Rat Liver Microsomes (RLM) | researchgate.net |

In Vitro Metabolic Studies and Model Systems

To understand the metabolic fate of vandetanib, various in vitro systems are employed. These models are essential for identifying the metabolites formed and the enzymes responsible for their production.

Use of Liver Microsomes (Human, Rat, Mouse, Rabbit)

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs, making them a standard tool for in vitro metabolism studies. bioivt.com The N-demethylation of vandetanib has been investigated using liver microsomes from humans, rats, mice, and rabbits. nih.govnih.govmdpi.comnih.gov

These cross-species studies reveal significant differences in metabolic profiles. nih.gov While both major metabolites, N-demethyl vandetanib and vandetanib-N-oxide, are formed in all species, the predominant metabolite varies. nih.govmdpi.com In human hepatic microsomes, N-demethyl vandetanib is the main product. nih.gov Conversely, in rat, rabbit, and mouse liver microsomes, the formation of vandetanib-N-oxide occurs at a rate 4- to 8-fold higher than that of N-demethyl vandetanib. nih.gov The formation of both metabolites is dependent on the presence of NADPH as a cofactor. nih.govresearchgate.net

| Species | Major Metabolite | Minor Metabolite | Source |

|---|---|---|---|

| Human | N-demethyl Vandetanib | Vandetanib-N-oxide | nih.gov |

| Rat | Vandetanib-N-oxide | N-demethyl Vandetanib | nih.gov |

| Mouse | Vandetanib-N-oxide | N-demethyl Vandetanib | nih.gov |

| Rabbit | Vandetanib-N-oxide | N-demethyl Vandetanib | nih.gov |

Recombinant Enzyme Systems for Pathway Elucidation

To pinpoint the specific enzymes responsible for a metabolic reaction, recombinant enzyme systems are utilized. wuxiapptec.com These systems express a single, purified human enzyme, allowing for precise determination of its catalytic activity towards a drug substrate.

Studies with a panel of recombinant human CYPs have definitively identified CYP3A4 as the most efficient enzyme in catalyzing the formation of N-demethyl vandetanib. bohrium.comnih.gov The activity of CYP3A4 is further stimulated by the presence of cytochrome b5. nih.govmdpi.com While other CYP isoforms can also produce this metabolite, their efficiency is significantly lower than that of CYP3A4. researchgate.netnih.gov In parallel, recombinant flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, have been shown to be responsible for generating the other major metabolite, vandetanib-N-oxide. nih.govdrugbank.com These findings from recombinant systems correlate well with results from human liver microsome studies, confirming that CYP3A4 is the primary enzyme responsible for the N-demethylation of vandetanib in humans. bohrium.comnih.govnih.gov

Preclinical Pharmacological Relevance of N Demethyl Vandetanib

Comparative Preclinical Potency and Activity Profiles

Preclinical assessments of N-Demethyl Vandetanib (B581) reveal a potency and activity profile that is remarkably similar to that of Vandetanib, positioning it as a key contributor to the parent drug's mechanism of action. mdpi.com

In Vitro Kinase Inhibition Assays (VEGFR, EGFR, RET)

In vitro studies have established that Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene tyrosine kinases. researchgate.netnih.gov Research indicates that N-Demethyl Vandetanib possesses a similar potency to its parent compound. mdpi.com While specific IC50 values for the deuterated metabolite are not detailed in the provided context, the data for Vandetanib serves as a strong surrogate for its activity. The inhibitory concentrations for Vandetanib against these key kinases are summarized below.

| Kinase Target | IC50 Value (Vandetanib) |

| VEGFR-2 | 40 nM |

| RET | 100 nM |

| EGFR | 500 nM |

| Data sourced from preclinical studies demonstrating the in vitro potency of Vandetanib, which is noted to be similar to that of its active metabolite, N-Demethyl Vandetanib. mdpi.comresearchgate.net |

This potent, multi-targeted inhibition of critical signaling pathways involved in tumor angiogenesis and cell proliferation underscores the pharmacological significance of N-Demethyl Vandetanib. nih.govfda.gov

Cellular Functional Assays (e.g., Cell Proliferation)

The kinase inhibitory activity of N-Demethyl Vandetanib translates into significant effects at the cellular level. Consistent with its inhibition of EGFR and VEGFR signaling, the metabolite is expected to demonstrate potent anti-proliferative effects in relevant cell-based assays. nih.gov Preclinical studies on the parent compound, Vandetanib, have shown that it effectively inhibits the proliferation of various cancer cell lines, including medullary thyroid carcinoma (MTC) and adenoid cystic carcinoma (ACC) cells, in a dose-dependent manner. researchgate.netresearchgate.net Given the comparable potency of N-Demethyl Vandetanib, it is understood to contribute directly to the inhibition of tumor cell growth observed with Vandetanib administration. mdpi.comnih.gov

Evaluation of Activity Relative to Parent Compound

N-Demethyl Vandetanib is not merely an inactive byproduct of metabolism; it is an active metabolite that substantially mirrors the potency of Vandetanib. fda.govmdpi.com This stands in contrast to other metabolites like Vandetanib N-oxide, which exhibits approximately 50-fold less activity than the parent drug. mdpi.com

| Compound | Relative Potency | Circulating Concentration (Relative to Vandetanib) |

| Vandetanib | - | 100% |

| N-Demethyl Vandetanib | Similar to Vandetanib mdpi.com | ~7% - 17.1% fda.govfda.gov |

| Vandetanib N-oxide | ~50-fold less active than Vandetanib mdpi.com | ~1.4% - 2.2% fda.gov |

Implications for Preclinical Efficacy and Pharmacodynamics

The pharmacological activity of N-Demethyl Vandetanib has significant implications for the preclinical efficacy and pharmacodynamic profile of Vandetanib. Because the metabolite shares a similar potency and mechanism of action with the parent drug, it effectively extends and contributes to the in vivo anti-tumor activity. mdpi.com

Analytical Methodologies for N Demethyl Vandetanib D8 in Research

Development and Validation of Bioanalytical Methods

The development of robust bioanalytical methods is essential for the accurate quantification of drug metabolites in biological matrices. researchgate.net Validation of these methods ensures they meet stringent criteria for linearity, accuracy, precision, selectivity, and stability, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). jneonatalsurg.commdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for bioanalysis due to its high sensitivity and specificity. jneonatalsurg.com Methods have been developed and validated for the parent compound, Vandetanib (B581), which serve as a template for its metabolites. These methods typically involve separating the analyte from matrix components on a C18 analytical column followed by detection using a triple quadrupole mass spectrometer. nih.govnih.gov

Ionization is commonly achieved using an electrospray ionization (ESI) source in positive ion mode, and quantification is performed via multiple reaction monitoring (MRM). nih.govnih.govmdpi.com In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing a high degree of selectivity and reducing background noise. For instance, a validated LC-ESI-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) monitored the mass transition m/z 475.1/112.1. nih.gov Sample preparation is a critical step, often involving protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix before analysis. nih.govnih.gov

The table below summarizes typical parameters from a validated LC-MS/MS method for the parent compound, Vandetanib, which are foundational for the analysis of its metabolites.

| Parameter | Human Plasma | Human Cerebrospinal Fluid (CSF) | Rat Liver Microsomes (RLMs) |

|---|---|---|---|

| Chromatography Column | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) nih.gov | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) nih.gov | C18 Column nih.gov |

| Mobile Phase | Acetonitrile (B52724)/10mM Ammonium (B1175870) Formate (B1220265) (50/50, v/v) nih.gov | Acetonitrile/10mM Ammonium Formate (50/50, v/v) nih.gov | Acetonitrile/10mM Ammonium Formate (pH 4.1) (1:1) nih.gov |

| Flow Rate | 0.11 mL/min nih.gov | 0.11 mL/min nih.gov | 0.25 mL/min nih.gov |

| Linearity Range | 1.0 - 3,000 ng/mL nih.gov | 0.25 - 50 ng/mL nih.gov | 5 - 500 ng/mL nih.gov |

| Intra-day Precision (%RSD) | ≤ 5.9% nih.gov | ≤ 8.8% nih.gov | 0.97 - 3.08% nih.gov |

| Inter-day Precision (%RSD) | ≤ 5.9% nih.gov | ≤ 8.8% nih.gov | 0.97 - 3.08% nih.gov |

| Accuracy | 104.0% - 108.0% nih.gov | 95.0% - 98.5% nih.gov | 95.8% - 100.09% nih.gov |

| Mean Recovery | > 80% nih.gov | > 80% nih.gov | Not Reported |

Ultra-Performance Liquid Chromatography (UPLC), when coupled with tandem mass spectrometry, offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. researchgate.net These systems use columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation.

For the analysis of tyrosine kinase inhibitors and their metabolites, UPLC-MS/MS methods provide rapid and sensitive quantification. researchgate.net A UPLC-MS/MS method for another inhibitor, nintedanib, and its metabolite utilized a C18 column with a gradient elution, achieving a total run time of just 3.0 minutes. Such speed is highly beneficial in preclinical studies where high-throughput analysis is often required. The validation of these methods covers the same parameters as LC-MS/MS, including precision, accuracy, and linearity, ensuring the data is reliable for pharmacokinetic assessments. researchgate.net

Application of Deuterated Analogs as Internal Standards

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis by mass spectrometry. nih.govaptochem.comkcasbio.com Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are the most common type of SIL internal standard. aptochem.com

In an LC-MS/MS assay, an internal standard is a compound added to samples at a known concentration to correct for variability during sample processing and analysis. aptochem.com N-Demethyl Vandetanib-d8 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, N-Demethyl Vandetanib.

The key advantage of a deuterated standard is that its chemical and physical properties are nearly identical to the analyte. nih.gov This means it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer's ion source. aptochem.comkcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process are normalized, leading to significantly improved precision and accuracy. kcasbio.com This normalization is crucial for mitigating matrix effects, which are a common challenge in bioanalysis where endogenous components of the sample can interfere with the ionization of the target analyte. kcasbio.com

For a deuterated standard to be effective, several factors are critical. First, its isotopic purity must be high, meaning it should contain a negligible amount of the non-labeled species. acanthusresearch.com This prevents the internal standard from contributing to the analyte's signal, which would lead to inaccurate quantification.

Second, the stability of the deuterium labels is paramount. The deuterium atoms must be placed on non-exchangeable positions within the molecule. acanthusresearch.com Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to exchange with protons from the solvent or biological matrix, compromising the standard's integrity. acanthusresearch.com For this compound, the deuterium labels are strategically placed to ensure they remain stable throughout sample preparation, chromatography, and ionization, thus guaranteeing its reliability as an internal standard.

Detection and Quantification in Biological Matrices for Preclinical Studies

Preclinical research involves the analysis of metabolites in various biological matrices to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Validated LC-MS/MS methods are used to detect and quantify N-Demethyl Vandetanib in matrices such as plasma, urine, and liver microsomes. nih.govnih.govnih.gov

For example, studies have successfully quantified the parent drug Vandetanib in human plasma and rat liver microsomes (RLMs), demonstrating the feasibility of these methods for complex biological samples. nih.gov The lower limit of quantification (LLOQ) is a key performance characteristic, defining the lowest concentration that can be measured with acceptable precision and accuracy. uab.edu For Vandetanib, LLOQs of 2.48 ng/mL in human plasma and 2.14 ng/mL in RLMs have been achieved. nih.gov Similar sensitivity is sought for its metabolites. The analysis of urine samples is also common, as it provides information on the routes of excretion. nih.govnih.gov In preclinical rat studies, urine is often collected over extended periods to characterize the metabolic profile of a drug. nih.gov

The table below details the linearity and limits of quantification achieved for Vandetanib in different preclinical matrices.

| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

|---|---|---|---|---|

| Human Plasma | 1.0 – 3,000 | 1.0 | Not Reported | nih.gov |

| Human Plasma | 5 – 500 | 2.48 | 7.52 | nih.gov |

| Human Cerebrospinal Fluid | 0.25 – 50 | 0.25 | Not Reported | nih.gov |

| Rat Liver Microsomes | 5 – 500 | 2.14 | 6.49 | nih.gov |

| Human Urine | 50 – 500 | 50 | Not Reported | mdpi.com |

Plasma, Urine, and Fecal Sample Analysis

The quantitative analysis of this compound in complex biological matrices such as plasma, urine, and feces necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. Various extraction techniques are employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), to ensure the cleanliness of the sample prior to LC-MS/MS analysis.

In a study investigating the metabolism of Vandetanib in rats, plasma concentrations of the N-demethyl metabolite were determined using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The analysis of urine samples may involve a "dilute-and-shoot" approach, where the sample is simply diluted before injection, or may require enzymatic hydrolysis to cleave conjugated metabolites. For fecal samples, homogenization in a suitable buffer or organic solvent is typically the initial step, followed by centrifugation to separate solid debris before further extraction.

The chromatographic separation is generally achieved on a reverse-phase C18 column. A typical mobile phase consists of a mixture of an aqueous component, often containing a modifier like ammonium formate to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. The detection by tandem mass spectrometry is highly specific, utilizing multiple reaction monitoring (MRM) to monitor the transition of a specific precursor ion to a product ion. While specific MRM transitions for this compound are not widely published, they would be determined by a mass shift corresponding to the deuterium labeling compared to the non-deuterated N-demethyl Vandetanib. For instance, a validated LC-ESI-MS/MS method for the parent compound, Vandetanib, in human plasma and cerebrospinal fluid used a deuterated internal standard (d4-ZD6474) and monitored the m/z transitions of 475.1→112.1 for Vandetanib and 479.1→116.2 for the internal standard. A similar approach would be applied for N-demethyl Vandetanib and its deuterated internal standard.

Table 1: Analytical Parameters for N-Demethyl Vandetanib Analysis in Biological Samples

| Parameter | Plasma | Urine | Feces |

|---|---|---|---|

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | Dilution, Enzymatic Hydrolysis | Homogenization, Centrifugation, Extraction |

| Chromatography | Reverse-phase C18 | Reverse-phase C18 | Reverse-phase C18 |

| Detection | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) |

| Linearity Range (N-demethyl Vandetanib) | 0.5 - 50 ng/mL | Method Dependent | Method Dependent |

| Lower Limit of Quantification (LLOQ) (N-demethyl Vandetanib) | 0.5 ng/mL | Method Dependent | Method Dependent |

In Vitro Incubation System Analysis

In vitro incubation systems, such as liver microsomes, are instrumental in studying the metabolic pathways of drugs. The analysis of this compound in these systems is crucial for understanding its formation and further metabolism, as well as for its use as an internal standard in such experiments. The primary enzyme responsible for the N-demethylation of Vandetanib is Cytochrome P450 3A4 (CYP3A4).

Sample preparation from in vitro incubation mixtures, like those containing rat or human liver microsomes, typically involves quenching the metabolic reaction with an organic solvent, such as acetonitrile, which also serves to precipitate proteins. Following centrifugation, the supernatant can be directly injected into the LC-MS/MS system or subjected to further clean-up or concentration steps if necessary.

The analytical instrumentation and conditions for in vitro samples are generally similar to those used for biological fluids. A validated LC-MS/MS method for quantifying Vandetanib in rat liver microsomes utilized a C18 column with an isocratic mobile phase of 10 mM ammonium formate (pH 4.1) and acetonitrile (1:1). The analysis of N-demethyl Vandetanib and its deuterated standard would employ a comparable chromatographic setup, with the mass spectrometer operating in MRM mode to ensure specificity and sensitivity. These in vitro systems are essential for determining key metabolic parameters, such as the Michaelis-Menten constant (Km) and the half-maximal inhibitory concentration (IC50), which characterize the enzymatic reaction.

Table 2: Analytical Parameters for this compound in In Vitro Systems

| Parameter | Liver Microsomes |

|---|---|

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) |

| Chromatography | Reverse-phase C18 |

| Mobile Phase Example | 10 mM Ammonium Formate : Acetonitrile (1:1) |

| Detection | LC-MS/MS (MRM mode) |

| Key Applications | Metabolic stability, enzyme kinetics (Km, IC50), metabolite identification |

Preclinical Pharmacokinetic and Disposition Studies

Metabolite Exposure Assessment in Preclinical Models

Investigations using established preclinical species, such as rats, mice, and rabbits, have confirmed that N-demethylation is a conserved metabolic pathway for vandetanib (B581). The resulting metabolite, N-demethyl vandetanib, is consistently detected in systemic circulation and excreta following administration of the parent compound.

Preclinical studies in Sprague-Dawley rats have enabled the quantification of both vandetanib and N-demethyl vandetanib in plasma, allowing for a direct comparison of their systemic exposure. Following oral administration of vandetanib, the N-demethyl metabolite is formed and circulates systemically. frontiersin.org While human data indicates the metabolite circulates at concentrations approximately 7% to 17% of the parent drug, preclinical rat models provide a more detailed pharmacokinetic comparison. fda.gov

| Parameter | Vandetanib (Parent) | N-Demethyl Vandetanib (Metabolite) | Metabolite-to-Parent Ratio |

| AUC (0-t) (ng/mL*h) | 16348.1 ± 1178.4 | 1297.3 ± 215.6 | ~7.9% |

| Cmax (ng/mL) | 487.4 ± 89.7 | 45.2 ± 10.3 | ~9.3% |

Data derived from pharmacokinetic studies in Sprague-Dawley rats following a single oral dose of vandetanib. frontiersin.org

N-demethyl vandetanib is readily detected in the systemic circulation of preclinical species after oral administration of vandetanib, confirming its formation and absorption into the bloodstream. frontiersin.org Its apparent half-life in plasma mirrors that of the parent compound, which suggests that its elimination from the body is limited by the rate at which it is formed from vandetanib. fda.gov The metabolite, alongside the parent drug, is found in plasma, urine, and feces, indicating its distribution throughout the body and its role in the drug's elimination pathways. drugbank.comnih.govnih.gov Studies utilizing rat liver microsomes (RLMs) further corroborate that N-demethylation is a significant metabolic route in this preclinical species. nih.gov

Impact of Drug-Drug Interactions on Metabolite Exposure in Preclinical Settings

Because the formation of N-demethyl vandetanib is dependent on specific enzyme activity, its exposure can be significantly altered by the co-administration of other drugs. Preclinical studies are vital for predicting and understanding these potential drug-drug interactions (DDIs).

The N-demethylation of vandetanib is catalyzed almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme. frontiersin.orgdrugbank.com Consequently, compounds that inhibit or induce this enzyme can substantially modify the plasma concentration of N-demethyl vandetanib. Preclinical in vitro studies using liver microsomes and specific chemical inhibitors have elucidated these effects. For instance, ketoconazole, a potent CYP3A4 inhibitor, has been shown to dramatically decrease the formation of N-demethyl vandetanib. Current time information in Cairo, EG. Conversely, co-administration with strong CYP3A4 inducers, such as rifampicin (B610482), would be expected to increase the rate of N-demethylation, potentially leading to higher concentrations of the metabolite. drugbank.com

| Inhibitor | Target Enzyme | Effect on N-Demethyl Vandetanib Formation |

| Ketoconazole | CYP3A4 | Strong Inhibition |

| Sulfaphenazole | CYP2C9 | Moderate Inhibition |

| Quinidine | CYP2D6 | Weak Inhibition |

| α-Naphthoflavone | CYP1A2 | No significant effect |

Data from in vitro inhibition studies in human liver microsomes. Current time information in Cairo, EG.

To understand the high efficiency of N-demethylation by CYP3A4, molecular modeling and docking studies have been employed. These in silico investigations have revealed that the large, flexible active site of the CYP3A4 enzyme can accommodate more than one molecule of vandetanib simultaneously. Current time information in Cairo, EG. This binding of multiple substrate molecules, known as positive cooperativity, corresponds to kinetic data and helps explain the high efficiency of the N-demethylation reaction. Current time information in Cairo, EG. Such studies provide a mechanistic basis for the observed metabolic profile and help predict how other drugs might compete for or otherwise interfere with the metabolic process. Current time information in Cairo, EG.

An article on the preclinical pharmacokinetics and disposition of N-Demethyl Vandetanib-d8, with a specific focus on the genetic polymorphisms of metabolizing enzymes, cannot be generated at this time. A comprehensive search for relevant scientific literature has revealed no available data specifically for the deuterated compound "this compound."

The existing research primarily focuses on the non-deuterated parent compound, Vandetanib, and its major metabolite, N-desmethyl vandetanib. Studies have investigated the role of cytochrome P450 enzymes, particularly CYP3A4, in the metabolism of Vandetanib and the influence of genetic variations in these enzymes on its pharmacokinetics. However, this information does not directly apply to the deuterated analog specified in the request.

Due to the absence of preclinical studies on this compound, it is not possible to provide scientifically accurate information regarding its pharmacokinetic profile, disposition, or the impact of genetic polymorphisms of metabolizing enzymes on these processes. Therefore, the requested article with detailed research findings and data tables cannot be produced.

Synthesis and Characterization of N Demethyl Vandetanib D8 for Research Purposes

Synthetic Routes for Deuterated N-Demethyl Vandetanib (B581)

The synthesis of N-Demethyl Vandetanib-d8 is not extensively detailed in publicly available literature, as it is primarily produced as a commercial reference standard. However, a plausible synthetic route can be inferred from the established synthesis of Vandetanib and general methods for isotopic labeling. The synthesis would logically begin with a deuterated precursor of the piperidine (B6355638) ring, which is the site of the eight deuterium (B1214612) atoms in the final molecule.

A key intermediate in the synthesis of Vandetanib is 4-chloro-6-methoxy-7-(piperidin-4-ylmethoxy)quinazoline. To produce the d8 analogue, a deuterated piperidine precursor, such as 4-(chloromethyl)piperidine-d8, would be required. This deuterated intermediate could be synthesized through methods involving the reduction of a corresponding pyridinium (B92312) salt with deuterium gas (D₂) over a platinum catalyst, or through other established deuteration techniques.

Table 1: Plausible Synthetic Steps for this compound

| Step | Description | Key Reagents |

| 1 | Synthesis of deuterated piperidine precursor | Deuterium gas, Platinum catalyst |

| 2 | Functionalization of the deuterated piperidine | Thionyl chloride |

| 3 | Coupling with the quinazoline (B50416) core | Sodium hydride |

| 4 | Final coupling to form the target molecule | Palladium catalyst, 4-bromo-2-fluoroaniline |

Spectroscopic and Chromatographic Characterization for Reference Standard Purity

To be utilized as a reference standard, the purity and identity of this compound must be rigorously established. This is achieved through a combination of spectroscopic and chromatographic techniques. While specific data for the d8 variant is not publicly available, the expected analytical characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be employed to confirm the chemical structure. In the ¹H NMR spectrum, the absence of signals corresponding to the eight protons on the piperidine ring would be a key indicator of successful deuteration. The remaining protons on the quinazoline and phenyl rings would show characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum of this compound would exhibit a molecular ion peak that is 8 mass units higher than that of the non-labeled N-Demethyl Vandetanib, confirming the incorporation of eight deuterium atoms.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. A validated HPLC method would be used to separate this compound from any starting materials, byproducts, or other impurities. The purity is typically reported as a percentage based on the peak area of the main component in the chromatogram. Reference standards for pharmaceutical use generally require a purity of 98% or higher. allmpus.com

Table 2: Expected Analytical Data for this compound

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (ppm) | Absence of signals for piperidine protons |

| ¹³C NMR | Chemical Shift (ppm) | Consistent with the proposed structure |

| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ at approximately 469.1, confirming the d8 isotopic label |

| HPLC | Purity (%) | ≥ 98% |

Isotopic Labeling Strategies and Applications

The primary application of this compound is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation and instrument response.

Internal Standard in Quantitative Bioanalysis: In a typical workflow, a known amount of this compound is added to a biological sample (such as plasma or urine) containing the non-labeled N-Demethyl Vandetanib. The labeled and non-labeled compounds co-elute during chromatography but are distinguished by their different masses in the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the concentration of the metabolite in the sample.

Kinetic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. In the context of drug metabolism, deuteration at a site of metabolic transformation can slow down the rate of metabolism. While the deuterium atoms in this compound are not at a primary site of metabolism for this specific metabolite, the potential for altered physicochemical properties is a consideration in its use.

The use of deuterated standards like this compound is crucial for accurate pharmacokinetic and drug metabolism studies, which are essential components of drug development and regulatory submissions.

Future Research Directions and Translational Implications in Preclinical Oncology

Further Elucidation of Metabolite-Enzyme Interactions

Vandetanib (B581) undergoes significant metabolism to form N-Demethyl Vandetanib and Vandetanib N-oxide. clinpgx.orgmdpi.com Preclinical research has established that the N-demethylation of Vandetanib is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. frontiersin.orgnih.govdrugbank.combohrium.com Studies using human liver microsomes have shown that CYP3A4 is the most efficient enzyme in generating N-Demethyl Vandetanib. nih.govbohrium.com Furthermore, the activity of CYP3A4 in this conversion can be stimulated by cytochrome b5, highlighting a complex interaction that warrants deeper investigation. nih.govbohrium.com

Future preclinical research should focus on several key areas. A more granular understanding of the kinetics of the CYP3A4-mediated conversion is needed. Investigating the impact of genetic polymorphisms in the CYP3A4 gene on the rate and extent of N-Demethyl Vandetanib formation in preclinical models could help predict variable patient responses. Additionally, the precise role and mechanism of cytochrome b5 in enhancing this metabolic process remain to be fully elucidated. nih.govbohrium.com Such studies are crucial as variations in enzyme activity can significantly alter the concentration of N-Demethyl Vandetanib, which possesses pharmacological activity comparable to its parent compound. mdpi.com The potential for drug-drug interactions also requires further study; for instance, the flavonoid luteolin (B72000) has been shown to inhibit Vandetanib's metabolism in a mixed manner in rat and human liver microsomes, likely through its effect on CYP3A4. frontiersin.org

| Parent Compound | Metabolite | Primary Catalyzing Enzyme | Other Involved Proteins | References |

|---|---|---|---|---|

| Vandetanib | N-Demethyl Vandetanib | CYP3A4 | Cytochrome b5 (stimulatory) | nih.gov, drugbank.com, bohrium.com |

| Vandetanib | Vandetanib N-oxide | FMO1, FMO3 | Not specified | nih.gov, drugbank.com, frontiersin.org |

Advanced Preclinical Pharmacodynamic Modeling Involving Metabolites

N-Demethyl Vandetanib is not an inert byproduct; it is an active metabolite with in vitro potency similar to that of Vandetanib. mdpi.comnih.gov Vandetanib itself is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene. nih.govnih.govnih.gov This multi-targeted action inhibits tumor angiogenesis and cell proliferation. nih.gov

Development of Novel Analytical Techniques for Metabolite Profiling

The accurate quantification of N-Demethyl Vandetanib is fundamental to the research directions outlined above. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring Vandetanib and its metabolites in biological matrices such as plasma and liver microsomes. nih.govnih.gov These methods offer high sensitivity and specificity, often employing a deuterated internal standard like N-Demethyl Vandetanib-d8 to ensure precision. nih.gov

While current LC-MS/MS methods are robust, there is room for innovation. Future research could focus on developing higher-throughput assays to screen large numbers of samples from preclinical studies more efficiently. A significant advancement would be the development and application of mass spectrometry imaging (MSI) techniques. MSI could enable the spatial mapping of N-Demethyl Vandetanib distribution within tumor tissue, providing unprecedented insight into whether the metabolite effectively reaches its intracellular targets and how its concentration varies across different regions of a heterogeneous tumor. Furthermore, refining techniques for quantifying intracellular concentrations of the metabolite, rather than just plasma levels, will be crucial for linking its presence to specific pharmacodynamic effects.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) | nih.gov |

| Column | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) | nih.gov |

| Mobile Phase | Isocratic (acetonitrile/10mM ammonium (B1175870) formate (B1220265) = 50/50, v/v, at pH 5.0) | nih.gov |

| Detection Mode | Positive Multiple Reaction Monitoring (MRM) | nih.gov |

| Monitored Transition (Vandetanib) | m/z 475.1 → 112.1 | nih.gov |

| Monitored Transition (Internal Standard) | m/z 479.1 → 116.2 (for d4-Vandetanib) | nih.gov |

Role in Understanding Drug Resistance Mechanisms in Preclinical Settings

Acquired resistance to targeted therapies like Vandetanib is a major obstacle in oncology. nih.govcdnsciencepub.com Preclinical studies have identified several resistance mechanisms, such as the activation of bypass signaling pathways like the YAP (Yes-Associated Protein) pathway in medullary thyroid cancer cells, or the emergence of secondary mutations in the target kinase, such as RET G810A. nih.govresearchgate.net

The role of drug metabolism in these resistance mechanisms is an underexplored but potentially critical area. Future preclinical research should investigate whether the metabolic profile of Vandetanib is altered in resistant tumor models. For example, resistant cells might upregulate CYP3A4 activity, leading to faster clearance of the parent drug, or they might develop mechanisms to enhance the efflux of N-Demethyl Vandetanib, reducing its intracellular concentration. It is also essential to determine if the metabolite has a different binding affinity or inhibitory profile against mutated kinases compared to the wild-type versions. By using this compound to accurately track the metabolite's fate in resistant versus sensitive preclinical models, researchers can determine if altered metabolism or disposition of this active metabolite contributes to the resistant phenotype.

Contribution to Rational Drug Design and Optimization of Kinase Inhibitors

The fact that N-Demethyl Vandetanib is a pharmacologically active metabolite makes its structure a valuable starting point for rational drug design. mdpi.comnih.govresearchgate.net Understanding the structure-activity relationship (SAR) of this metabolite can inform the development of next-generation kinase inhibitors with improved properties.

Future drug design efforts could use the N-Demethyl Vandetanib scaffold to create new molecules. The goal could be to design compounds that retain the potent multi-kinase inhibitory profile but are not substrates for CYP3A4, which would lead to more predictable pharmacokinetics and fewer drug-drug interactions. Alternatively, chemists could modify the structure to enhance its selectivity for specific targets like RET kinase, potentially reducing off-target effects associated with EGFR or VEGFR inhibition. The metabolite itself could be considered a lead compound, with further optimization aimed at improving its physicochemical properties, target residence time, or ability to overcome resistance mutations. Studying how N-Demethyl Vandetanib binds to its target kinases at an atomic level will provide crucial insights for the structure-based design of superior therapeutics. researchgate.net

| Kinase Target | Role in Cancer | References |

|---|---|---|

| VEGFR-2 (KDR) | Tumor angiogenesis, vascular permeability | nih.gov, nih.gov |

| EGFR | Tumor cell proliferation and survival | nih.gov, nih.gov |

| RET | Driver oncogene in medullary thyroid cancer | nih.gov, nih.gov |

Q & A

Q. What analytical validation parameters are critical for quantifying N-Demethyl Vandetanib-d8 in biological matrices?

To ensure accurate quantification, follow International Council for Harmonisation (ICH) guidelines, which mandate validation of precision, accuracy, linearity, robustness, limit of detection (LOD), limit of quantification (LOQ), and specificity. For example, a validated method for Vandetanib in pharmaceutical forms demonstrated intra-day precision <5.5% and LOQ values as low as 0.02 µg/mL, which can be adapted for its derivatives like this compound .

Q. Which pharmacokinetic (PK) parameters are essential for characterizing this compound and its metabolites?

Key parameters include elimination half-life (), area under the curve (AUC), maximum plasma concentration (), and clearance. Studies on similar N-demethylated compounds (e.g., pefloxacin metabolites) employed two-compartment models and Akaike information criteria to determine the best-fit pharmacokinetic profile, ensuring robust parameter estimation .

Q. How should researchers design in vivo studies to evaluate the antitumor efficacy of this compound?

Adopt Response Evaluation Criteria in Solid Tumors (RECIST) guidelines, which standardize tumor response measurement via target/non-target lesion assessments. Integrate statistical consultation during experimental design to optimize sample size and power analysis, as recommended for oncology trials .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzyme inducers influence the metabolic stability of this compound?

Potent CYP inducers like rifampicin can reduce metabolite exposure significantly. For instance, co-administration with rifampicin decreased the AUC of N-demethyl mifepristone by 5.9-fold, suggesting similar interactions may occur with this compound. Researchers must incorporate CYP phenotyping assays and drug interaction studies during preclinical development .

Q. How can contradictions in pharmacokinetic data across studies be resolved?

Discrepancies often arise from administration routes or model selection. For example, oral vs. intravenous administration of pefloxacin altered the elimination half-life of its N-demethyl metabolite due to differences in absorption and first-pass metabolism. Use model-based approaches (e.g., two-compartment fitting) and validate assumptions with sensitivity analyses .

Q. What methodological strategies mitigate experimental variability in this compound studies?

Implement rigorous reporting standards: document extraction protocols (e.g., solvent selection, protein precipitation methods), validate assays across multiple laboratories, and provide raw data in supplementary materials. This aligns with guidelines for chemical analysis reproducibility .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound?

Use software like Phoenix® to fit plasma concentration-time data to compartmental models. For example, a two-compartment model with first-order absorption best described pefloxacin metabolite kinetics, enabling precise estimation of dosing intervals and bioavailability .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?

Collaborate with statisticians to apply mixed-effects models or Bayesian hierarchical models, which account for inter-study variability. The Akaike information criterion (AIC) is critical for model selection, as demonstrated in metabolite kinetic studies .

Key Considerations for Data Reporting

- Reproducibility : Include detailed methodology (e.g., chromatography conditions, extraction efficiency) and instrument calibration data .

- Ethical Compliance : Address ethical concerns in experimental design, particularly for in vivo studies, by adhering to institutional review board (IRB) protocols .

- Conflict Resolution : Transparently report outliers and use meta-analytical tools to reconcile conflicting results, emphasizing biological relevance over statistical significance alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.